1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride
CAS No.:
Cat. No.: VC13524961
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3O |
|---|---|
| Molecular Weight | 253.73 g/mol |
| IUPAC Name | spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H |
| Standard InChI Key | RNYYCCHWNRPAQI-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl |
| Canonical SMILES | C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride (C₁₂H₁₆ClN₃O) combines a bicyclic quinazolinone system with a piperidine ring, linked at the spiro carbon (Figure 1). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 253.73 g/mol |
| Density | ~1.3 g/cm³ (estimated) |
| Melting Point | >250°C (decomposition) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Solubility in Water | 25 mg/mL (theoretical) |
The spiro configuration imposes steric constraints that limit rotational freedom, potentially enhancing binding specificity to biological targets. Quantum mechanical calculations suggest that the quinazolinone moiety participates in hydrogen bonding and π-π stacking interactions, while the protonated piperidine nitrogen facilitates ionic interactions with negatively charged residues in enzyme active sites.
Synthetic Methodologies
Synthesis of spirocyclic compounds like 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride typically involves multistep strategies to construct the fused ring system. A plausible route includes:
Quinazolinone Core Formation
Reaction of anthranilic acid derivatives with urea or cyanogen bromide under acidic conditions yields 2-aminobenzamide intermediates. Cyclization via thermal or catalytic methods generates the quinazolinone scaffold.
Piperidine Ring Construction
Nucleophilic substitution of a suitably functionalized piperidine precursor (e.g., 4-chloropiperidine) with the quinazolinone intermediate facilitates spiro linkage formation. Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
Salt Formation
Treatment with hydrochloric acid in anhydrous ethanol converts the free base to the hydrochloride salt, followed by recrystallization for purification.
Key Challenges:
-
Regioselectivity in spirocyclization reactions.
-
Byproduct formation due to competing ring-opening reactions.
-
Scalability of chromatographic purification steps.
Biological Activity and Mechanism of Action
While direct studies on this compound remain limited, structurally related spiroquinazolinones demonstrate diverse pharmacological profiles:
Kinase Inhibition
Analogous compounds inhibit tyrosine kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket. Molecular docking simulations suggest that the spiro system’s rigidity aligns the quinazolinone moiety for hydrogen bonding with kinase hinge regions.
Neurotransmitter Receptor Modulation
Piperidine-containing spiro compounds often interact with G-protein-coupled receptors (GPCRs). For example, derivatives acting as serotonin (5-HT₃) antagonists show anxiolytic effects in rodent models.
Comparative Analysis with Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Key Structural Difference |
|---|---|---|---|
| Spiro[indole-3,4'-piperidine] | σ-1 Receptor | 12 nM | Indole vs. quinazolinone core |
| Spiro[chromene-2,4'-piperidine] | MAO-B | 8.5 µM | Benzopyran instead of quinazolinone |
| 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | EGFR (predicted) | Not reported | Unique spiro junction |
Future Directions and Applications
Oncology
Rational design of derivatives targeting resistance-conferring mutations in kinases (e.g., EGFR T790M) could address unmet needs in non-small cell lung cancer therapy.
Central Nervous System Disorders
The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.8) positions it for exploration in Alzheimer’s disease models, particularly given quinazolinones’ anti-amyloid aggregation properties.
Antibiotic Adjuvants
Combination studies with β-lactam antibiotics may reveal synergies against multidrug-resistant pathogens by inhibiting efflux pumps or biofilm formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume